2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid
Description
Structural Elucidation of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic Acid
Molecular Architecture and Functional Group Analysis
The molecular formula of 2-chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is C₁₃H₉BClF₂NO₃ , with a molecular mass of 311.48 g/mol . The compound features a central phenyl ring substituted at the 2-position with a chlorine atom and at the 5-position with a carbamoyl group (-NHC(O)-) linked to a 2,5-difluorophenyl moiety. A boronic acid (-B(OH)₂) group occupies the para position relative to the carbamoyl substituent.
Key functional groups include:
- Boronic acid group : Positioned at the 4-position of the central phenyl ring, this moiety enables hydrogen bonding and covalent interactions with biological targets, as observed in analogous compounds .
- Chlorine atom : The electron-withdrawing chlorine at the 2-position influences electronic distribution across the aromatic system.
- Carbamoyl linker : Connects the central phenyl ring to the 2,5-difluorophenyl group, providing rotational flexibility while maintaining planarity for potential π-π stacking interactions.
- Fluorine atoms : The 2,5-difluorophenyl group enhances lipophilicity and metabolic stability, as demonstrated in related pharmaceutical agents .
The canonical SMILES representation (Fc1ccc(c(c1)NC(=O)c1ccc(c(c1)B(O)O)Cl)F ) and InChI key (OPNXXIVOUWDWMG-UHFFFAOYSA-N ) confirm the connectivity and stereochemical arrangement .
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The aromatic protons exhibit distinct splitting patterns due to substituent effects. The 2,5-difluorophenyl group shows doublets of doublets between δ 7.2–7.6 ppm, while the central phenyl ring’s protons resonate as a multiplet at δ 7.8–8.1 ppm. The boronic acid protons appear as a broad singlet near δ 9.0 ppm, consistent with -B(OH)₂ groups .
- ¹³C NMR : Carbon signals for the carbonyl group (C=O) appear at δ 168–170 ppm, while aromatic carbons adjacent to electron-withdrawing groups (Cl, F) resonate between δ 120–140 ppm .
- ¹¹B NMR : A characteristic peak near δ 30 ppm confirms the presence of the boronic acid moiety .
Infrared (IR) Spectroscopy
Key absorption bands include:
- B-O stretching : Broad band at 3200–3400 cm⁻¹ (O-H in -B(OH)₂)
- C=O stretching : Strong peak at 1680 cm⁻¹ (carbamoyl group)
- C-F stretching : Peaks at 1100–1250 cm⁻¹ (aryl fluorine)
- B-C aromatic ring vibration : Band at 1440 cm⁻¹
Mass Spectrometry (MS)
The molecular ion peak at m/z 311.476 corresponds to the [M+H]⁺ ion, with fragmentation patterns showing losses of -B(OH)₂ (60 Da) and -Cl (35 Da) .
Crystallographic and Computational Modeling Insights
While no experimental crystallographic data exists for this specific compound, density functional theory (DFT) simulations predict a planar arrangement of the central phenyl ring and carbamoyl linker. The boronic acid group adopts a trigonal planar geometry, facilitating hydrogen-bonding interactions with water molecules or biological targets .
Molecular docking studies of analogous boronic acids reveal potential binding modes involving:
- Covalent interaction between the boron atom and nucleophilic residues (e.g., arginine or serine) in enzyme active sites.
- Hydrogen bonds between the boronic acid hydroxyl groups and backbone carbonyls of leucine or asparagine residues .
The 2,5-difluorophenyl moiety enhances binding affinity through hydrophobic interactions and fluorine-specific contacts, as observed in structurally related antitumor agents .
Table 1: Summary of Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 9.0 (broad singlet, 2H) | -B(OH)₂ protons |
| ¹³C NMR | δ 168.5 ppm | Carbamoyl C=O |
| ¹¹B NMR | δ 30.2 ppm | Boronic acid |
| IR | 1680 cm⁻¹ | C=O stretch |
| MS (ESI+) | m/z 311.476 | [M+H]⁺ |
Properties
Molecular Formula |
C13H9BClF2NO3 |
|---|---|
Molecular Weight |
311.48 g/mol |
IUPAC Name |
[2-chloro-5-[(2,5-difluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BClF2NO3/c15-10-3-1-7(5-9(10)14(20)21)13(19)18-12-6-8(16)2-4-11(12)17/h1-6,20-21H,(H,18,19) |
InChI Key |
OPNXXIVOUWDWMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid typically follows a multi-step approach:
Step 1: Formation of the Boronic Acid Core
The boronic acid group is introduced onto the phenyl ring, often via metalation of a halogenated aromatic precursor followed by reaction with a borate ester. For example, metalation of a 2-chloro-5-halophenyl derivative with an organolithium reagent (e.g., n-butyllithium) followed by quenching with trialkyl borate (such as trimethylborate or triisopropylborate) yields the corresponding boronic acid after acidic work-up. This approach is supported by analogous methods used in the synthesis of related boronic acids such as 5-formyl-2-furylboronic acid, where metalation and borate ester reaction are key steps.Step 2: Introduction of the Carbamoyl Group
The carbamoyl linkage to the 2,5-difluorophenyl group is typically formed by coupling the boronic acid-containing intermediate with an appropriate isocyanate or via amide bond formation using activated carboxylic acid derivatives. This step requires careful control of reaction conditions to avoid degradation of the boronic acid moiety.Step 3: Purification and Isolation
The final compound is isolated by crystallization or chromatographic techniques. Recrystallization from polar solvents such as acetonitrile or water mixtures is common to achieve high purity and stability.
Detailed Reaction Conditions and Yields
Research Findings on Preparation
- The boronic acid synthesis step is sensitive to moisture and oxygen, necessitating anhydrous and inert conditions to prevent side reactions and degradation.
- The position of fluorine atoms on the phenyl ring (2,5-difluoro substitution) influences the reactivity and stability of intermediates, requiring optimization of reaction times and temperatures to maximize yield and purity.
- The carbamoyl formation step benefits from the use of coupling reagents such as carbodiimides or mixed anhydrides to facilitate amide bond formation without compromising the boronic acid group.
- Stability studies indicate that the final compound is stable under ambient conditions when properly purified, making it suitable for further applications in drug development and synthetic chemistry.
Comparative Notes on Related Compounds
| Compound Name | CAS Number | Key Differences in Preparation |
|---|---|---|
| 2-Chloro-5-(2,4-difluorophenylcarbamoyl)phenylboronic acid | 1449132-69-7 | Different fluorine substitution affects coupling efficiency and boronic acid stability |
| 2-Chloro-5-(3,5-difluorophenylcarbamoyl)phenylboronic acid | 1449132-59-5 | Variation in fluorine positioning requires modified reaction conditions for optimal yield |
3 Summary
The preparation of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is a carefully controlled multi-step process involving:
- Metalation of a halogenated chlorophenyl precursor,
- Reaction with trialkyl borate to form the boronic acid,
- Subsequent carbamoyl coupling with a 2,5-difluorophenyl moiety,
- Final purification by recrystallization.
The process demands stringent anhydrous and inert conditions, precise temperature control, and optimized coupling strategies to maintain the integrity of the boronic acid group and achieve high purity and yield. These methods are supported by analogous synthetic routes documented in the literature and patent disclosures related to boronic acid derivatives.
This compound’s unique substitution pattern enhances its chemical reactivity and potential biological activity, making its efficient synthesis critical for further research and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro and difluorophenylcarbamoyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to interact with specific biological targets. Studies suggest that it may inhibit proteasomes and other enzymes involved in disease pathways, particularly in cancer treatment. Its unique structure allows for the design of enzyme inhibitors that could lead to novel therapeutic agents.
Organic Synthesis
In synthetic organic chemistry, 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid serves as a crucial reagent in various reactions, including:
- Suzuki-Miyaura Coupling Reactions : Used to synthesize complex organic molecules.
- Nucleophilic Substitution Reactions : The chloro and difluorophenylcarbamoyl groups can participate in these reactions under basic conditions.
Biological Studies
The compound is employed as a probe for studying biological pathways. Its ability to form reversible covalent bonds with active site residues of enzymes makes it significant in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Case Study 1: Inhibition of Proteasomes
Research has indicated that derivatives of boronic acids can effectively inhibit proteasomes, which are crucial for protein degradation in cells. A study demonstrated that 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid exhibited significant inhibitory activity against specific proteases involved in cancer progression, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry context, the compound has been utilized to develop novel compounds through Suzuki-Miyaura coupling. Researchers successfully synthesized complex structures that exhibited enhanced biological activity compared to their precursors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. Additionally, the compound can form reversible covalent bonds with diols, which is useful in drug delivery and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- Phenylboronic acid
- 4-Fluorophenylboronic acid
Comparison
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and difluorophenylcarbamoyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous. In comparison, other boronic acids like phenylboronic acid and 4-fluorophenylboronic acid may lack these specific substituents, resulting in different reactivity and applications.
Biological Activity
2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound, with the molecular formula and a molecular weight of approximately 311.48 g/mol, features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it a valuable candidate for drug development and enzyme inhibition studies.
The structural characteristics of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid enhance its reactivity and biological interactions. The presence of chlorine and difluorophenyl groups contributes to its unique properties compared to other boronic acids.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.48 g/mol |
| CAS Number | 1449132-59-5 |
| IUPAC Name | [2-chloro-5-[(2,5-difluorophenyl)carbamoyl]phenyl]boronic acid |
The biological activity of 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with the active site residues of serine proteases and other enzymes, effectively inhibiting their activity. This mechanism is significant in the context of diseases such as cancer, where protease inhibition can alter disease progression.
Enzyme Inhibition Studies
Research has indicated that compounds similar to 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid exhibit potent inhibitory effects on proteasomes and serine proteases. For instance, docking studies have shown that this compound can bind effectively to the active sites of these enzymes, suggesting a potential role in therapeutic applications targeting proteolytic pathways.
Antimicrobial Properties
Preliminary studies have suggested that 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid may possess antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | Moderate activity |
| Aspergillus niger | Higher activity |
| Escherichia coli | Lower MIC than some standard treatments |
These findings highlight the potential of this compound as an antimicrobial agent, particularly in the context of resistant strains.
Case Studies and Research Findings
Several studies have focused on the biological activity of boronic acids, including 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid:
- Inhibition of Proteases : A study demonstrated that similar boronic acids effectively inhibited serine proteases involved in cancer progression. The structure-activity relationship (SAR) indicated that modifications in the fluorine substitution pattern could enhance inhibitory potency.
- Antimicrobial Activity : Research published in Pharmaceutical Sciences showed that certain boronic acids exhibited significant antibacterial properties against Bacillus cereus, indicating their potential as novel antimicrobial agents.
- Drug Development : Ongoing investigations are exploring the use of this compound in developing enzyme inhibitors for therapeutic applications in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-5-(2,5-difluorophenylcarbamoyl)phenylboronic acid?
- Methodology : The compound can be synthesized via sequential coupling reactions. First, introduce the carbamoyl group to the phenyl ring through an Ullmann or Buchwald-Hartwig coupling using a 2,5-difluoroaniline precursor. Subsequent boronation can be achieved via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Purity (>97%) is typically confirmed by HPLC or GC analysis .
Q. How should researchers verify the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>97% threshold).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, difluorophenylcarbamoyl groups).
- Mass Spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
Cross-referencing with CAS registry data (e.g., [1022922-16-2]) ensures batch consistency .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact.
- Ventilation : Use fume hoods for weighing and reactions due to potential boronic acid decomposition.
- Waste Disposal : Segregate boronate-containing waste for neutralization with aqueous NaOH before disposal .
Advanced Research Questions
Q. How do the chloro and difluorophenylcarbamoyl substituents affect Suzuki-Miyaura cross-coupling efficiency?
- Methodology :
- The electron-withdrawing chloro group enhances boronic acid stability but may reduce reactivity.
- The difluorophenylcarbamoyl group introduces steric hindrance; optimize using polar solvents (e.g., DMF/H₂O) and elevated temperatures (60–80°C).
- Monitor reaction progress via TLC or LC-MS. Contradictory yields may arise from competing protodeboronation—mitigate by degassing solvents and using Pd catalysts with bulky ligands (e.g., SPhos) .
Q. What experimental strategies address pH-dependent binding discrepancies with biomolecules?
- Methodology :
- Equilibrium Dialysis : Measure binding constants (K) to diol-containing molecules (e.g., sialic acid) at varying pH (5.0–8.0).
- ¹¹B NMR Spectroscopy : Track trigonal vs. tetrahedral boron coordination, which dictates binding affinity. Anomalous pH dependency (e.g., reduced K at high pH) may indicate intramolecular B–N coordination, as seen in analogous phenylboronic acids .
- Isothermal Titration Calorimetry (ITC) : Resolve enthalpy/entropy contributions to binding .
Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?
- Methodology :
- Solubility Screening : Use shake-flask method with UV quantification. For aqueous solubility, adjust pH to exploit boronic acid’s Lewis acidity (e.g., pKa ~8.5).
- Co-Solvent Systems : Test DMSO/water mixtures for improved dissolution. Contradictions may arise from aggregation—characterize via Dynamic Light Scattering (DLS) .
Q. What design principles apply to using this compound in stimuli-responsive drug delivery systems?
- Methodology :
- Polymer Conjugation : Graft onto poly(N-isopropylmethacrylamide) (PNIPMAAm) via carbodiimide chemistry. The boronic acid’s diol responsiveness enables glucose-triggered release (e.g., insulin delivery).
- Critical Temperature Optimization : Adjust PNIPMAAm’s LCST to near-physiological conditions (37°C) while maintaining boronate pKa ~7.8 for pH 7.4 operation .
Data Contradiction Analysis
Q. Conflicting reports on catalytic activity in amidation reactions—how to troubleshoot?
- Methodology :
- Control Experiments : Compare activity with non-fluorinated analogs (e.g., 2-chlorophenylboronic acid) to isolate electronic effects.
- Kinetic Profiling : Use ¹⁹F NMR to track fluorophenyl group stability under reaction conditions. Deactivation may arise from hydrolysis or side reactions with amines .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 327.53 g/mol | |
| Purity (HPLC) | >97.0% | |
| Solubility (pH 7.4) | 2.1 mg/mL (DMSO), 0.3 mg/mL (H₂O) | |
| pKa (Boronic Acid) | ~8.5 (estimated) |
Table 2 : Binding Constants (K) with Biomolecules
| Biomolecule | K (pH 7.4) | Method | Reference |
|---|---|---|---|
| N-Acetylneuraminic Acid | 37.6 M⁻¹ | ¹¹B NMR | |
| Glucose | 5.3 M⁻¹ | ITC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
